molecular formula C25H22N4O2S B4824619 2-Amino-6-{[2-(4-butylphenyl)-2-oxoethyl]sulfanyl}-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile

2-Amino-6-{[2-(4-butylphenyl)-2-oxoethyl]sulfanyl}-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile

Cat. No.: B4824619
M. Wt: 442.5 g/mol
InChI Key: RELFNOLRKRNDGX-UHFFFAOYSA-N
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Description

This compound belongs to the 2-amino-3,5-dicyanopyridine class, characterized by a pyridine core with amino (C-2), cyano (C-3 and C-5), and sulfanyl (C-6) substituents. The C-6 sulfanyl group is linked to a 2-(4-butylphenyl)-2-oxoethyl moiety, while the C-4 position bears a 4-hydroxyphenyl ring. The 4-hydroxyphenyl group may enhance hydrogen bonding, and the 4-butylphenyl chain likely influences lipophilicity and membrane permeability .

Properties

IUPAC Name

2-amino-6-[2-(4-butylphenyl)-2-oxoethyl]sulfanyl-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O2S/c1-2-3-4-16-5-7-17(8-6-16)22(31)15-32-25-21(14-27)23(20(13-26)24(28)29-25)18-9-11-19(30)12-10-18/h5-12,30H,2-4,15H2,1H3,(H2,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELFNOLRKRNDGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)CSC2=C(C(=C(C(=N2)N)C#N)C3=CC=C(C=C3)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-{[2-(4-butylphenyl)-2-oxoethyl]sulfanyl}-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method involves the condensation of aldehydes, malononitrile, and thiols in the presence of a base such as diethylamine . The reaction is carried out at ambient temperature, making it an environmentally friendly and cost-effective process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the choice of catalysts and solvents can be optimized to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-{[2-(4-butylphenyl)-2-oxoethyl]sulfanyl}-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the nitro group can produce an amine.

Scientific Research Applications

2-Amino-6-{[2-(4-butylphenyl)-2-oxoethyl]sulfanyl}-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-6-{[2-(4-butylphenyl)-2-oxoethyl]sulfanyl}-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in thiol-disulfide exchange reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares the target compound with structurally related derivatives:

Compound Name / Substituents R<sup>4</sup> (C-4) R<sup>6</sup> (C-6) Yield (%) Melting Point (°C) Molecular Weight Key Biological Activity
Target Compound : 4-(4-hydroxyphenyl), 6-[2-(4-butylphenyl)-2-oxoethyl]sulfanyl 4-hydroxyphenyl 2-(4-butylphenyl)-2-oxoethyl N/A N/A ~418.4* Not reported (theoretical)
2-Amino-6-[(1H-imidazol-2-ylmethyl)sulfanyl]-4-[4-(methylsulfanyl)phenyl]pyridine-3,5-dicarbonitrile 4-(methylsulfanyl)phenyl 1H-imidazol-2-ylmethyl 95 257–259 ~390.4 Adenosine receptor modulation
2-Amino-4-(4-hydroxyphenyl)-6-(1H-imidazol-2-ylmethylsulfanyl)pyridine-3,5-dicarbonitrile (LUF5834) 4-hydroxyphenyl 1H-imidazol-2-ylmethyl N/A N/A ~377.4 Adenosine A1 receptor agonist, cardioprotective
2-Amino-6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(3-thienyl)pyridine-3,5-dicarbonitrile (13g) 3-thienyl 2-(4-chlorophenyl)-2-oxoethyl N/A N/A ~408.9 RET kinase inhibitor (IC50 = submicromolar)
Capadenoson: 2-Amino-6-[(4-chlorophenyl)thiazol-4-ylmethylsulfanyl]-4-[4-(2-hydroxyethoxy)phenyl]pyridine-3,5-dicarbonitrile 4-(2-hydroxyethoxy)phenyl 4-chlorophenyl-thiazole-methyl 50.6 233.8–234.6 ~476.0 Adenosine A1 receptor partial agonist
2-Amino-6-(phenylsulfanyl)-4-[4-(trifluoromethyl)phenyl]pyridine-3,5-dicarbonitrile (23) 4-(trifluoromethyl)phenyl phenylsulfanyl N/A N/A ~388.3 Adenosine receptor antagonist

*Calculated based on molecular formula C23H19N4O2S.

Key Observations :

  • C-4 Substituents : The 4-hydroxyphenyl group in the target compound and LUF5834 may enhance polar interactions compared to hydrophobic groups (e.g., trifluoromethylphenyl in compound 23) .
  • C-6 Sulfanyl Moieties : The 2-(4-butylphenyl)-2-oxoethyl chain in the target compound increases steric bulk and lipophilicity (logP ~4.8 predicted) versus smaller groups (e.g., imidazolylmethyl in LUF5834) . This may affect bioavailability and target binding.
  • Synthesis Yields: Derivatives with imidazole or thiazole substituents (e.g., compound 11, capadenoson) show higher yields (>50%) compared to alkylthio derivatives (e.g., compound 5e: 76%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-{[2-(4-butylphenyl)-2-oxoethyl]sulfanyl}-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile
Reactant of Route 2
Reactant of Route 2
2-Amino-6-{[2-(4-butylphenyl)-2-oxoethyl]sulfanyl}-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile

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